molecular formula C16H18N2O3 B2498865 Ethyl 2-[4-(cyclopropylmethyl)-3-oxo-3,4-dihydro-2-quinoxalinyl]acetate CAS No. 478041-10-0

Ethyl 2-[4-(cyclopropylmethyl)-3-oxo-3,4-dihydro-2-quinoxalinyl]acetate

货号: B2498865
CAS 编号: 478041-10-0
分子量: 286.331
InChI 键: DTYOQSJKFKKFPD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 2-[4-(cyclopropylmethyl)-3-oxo-3,4-dihydro-2-quinoxalinyl]acetate is a quinoxaline derivative characterized by a 3-oxo-3,4-dihydroquinoxaline core substituted at position 4 with a cyclopropylmethyl group and at position 2 with an ethyl acetate moiety. Its molecular structure (Fig. 1) features a bicyclic quinoxaline system stabilized by intramolecular hydrogen bonds and conjugation. Key geometric parameters include the O1–C7 bond length of 1.240 Å and N1–C7 bond length of 1.339 Å, indicative of keto-enol tautomerism and resonance stabilization . The cyclopropylmethyl substituent introduces steric bulk, while the ethyl acetate group enhances solubility in organic solvents.

Crystallographic studies reveal a packing structure dominated by N–H···O and C–H···O hydrogen bonds, contributing to its stability and crystalline lattice formation .

属性

IUPAC Name

ethyl 2-[4-(cyclopropylmethyl)-3-oxoquinoxalin-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-2-21-15(19)9-13-16(20)18(10-11-7-8-11)14-6-4-3-5-12(14)17-13/h3-6,11H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTYOQSJKFKKFPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC2=CC=CC=C2N(C1=O)CC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[4-(cyclopropylmethyl)-3-oxo-3,4-dihydro-2-quinoxalinyl]acetate typically involves multiple steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.

    Introduction of the Cyclopropylmethyl Group: The cyclopropylmethyl group can be introduced via alkylation reactions using cyclopropylmethyl halides in the presence of a base such as potassium carbonate.

    Esterification: The final step involves esterification of the quinoxaline derivative with ethyl bromoacetate in the presence of a base like sodium ethoxide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for large-scale synthesis.

化学反应分析

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropylmethyl group, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction of the quinoxaline core can yield dihydroquinoxaline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various amides or other esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base such as triethylamine (TEA).

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Dihydroquinoxaline derivatives.

    Substitution: Amides or other ester derivatives.

科学研究应用

Medicinal Chemistry Applications

  • Antitumor Activity
    • Compounds similar to ethyl 2-[4-(cyclopropylmethyl)-3-oxo-3,4-dihydro-2-quinoxalinyl]acetate have demonstrated significant antitumor properties. Research indicates that quinoxaline derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties
    • The quinoxaline structure is known for its antimicrobial effects. Studies have shown that derivatives of this compound exhibit activity against a range of bacterial and fungal pathogens, making it a candidate for developing new antimicrobial agents .
  • Anti-inflammatory Effects
    • This compound may also possess anti-inflammatory properties. Quinoxaline derivatives have been investigated for their ability to modulate inflammatory pathways, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases .
  • Neuroprotective Potential
    • Preliminary studies suggest that compounds with similar structures may offer neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease. This is attributed to their ability to cross the blood-brain barrier and interact with central nervous system targets.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological efficacy of this compound. Key factors influencing its activity include:

Structural FeatureImpact on Activity
Quinoxaline CoreEssential for biological activity; involved in enzyme inhibition
Cyclopropylmethyl GroupMay enhance binding affinity to specific receptors
Ethyl Acetate MoietyContributes to solubility and bioavailability

Case Studies

  • Antitumor Activity Study
    • A study conducted on quinoxaline derivatives demonstrated that compounds with similar structures significantly inhibited the growth of various cancer cell lines, suggesting a promising pathway for drug development targeting cancer therapies.
  • Neuroprotective Effects Investigation
    • Research highlighted the neuroprotective capabilities of quinoxaline derivatives in animal models of neurodegeneration, indicating potential therapeutic applications for neurodegenerative diseases .

作用机制

The mechanism of action of Ethyl 2-[4-(cyclopropylmethyl)-3-oxo-3,4-dihydro-2-quinoxalinyl]acetate involves its interaction with molecular targets such as enzymes or receptors. The quinoxaline core can interact with active sites of enzymes, potentially inhibiting their activity. The cyclopropylmethyl group may enhance binding affinity through hydrophobic interactions.

相似化合物的比较

Structural Analogues of Quinoxaline Derivatives

Quinoxaline derivatives share a bicyclic nitrogen-containing heterocyclic core but differ in substituents and functional groups. Key analogs include:

Compound Substituents Key Structural Features Reference
Target Compound 4-(cyclopropylmethyl), 2-(ethyl acetate) Cyclopropylmethyl steric bulk; ethyl acetate enhances lipophilicity
1,3-Diaryl-2-(3-oxo-3,4-dihydro-2-quinoxalinyl)-1,3-propanediones Aryl groups at positions 1 and 3 Extended conjugation via aryl groups; higher planarity
Ethyl 3-aryl-3-oxo-2-(2-oxo-1,2-dihydro-2-quinoxalinyl)propanoate Aryl group at position 3, propanoate side chain Increased electron-withdrawing effects from aryl groups; altered solubility
N-(4-Oxo-1-pentyl-1,4-dihydroquinolin-3-yl)-aryl-carboxamide Quinoline core with pentyl and carboxamide Different heterocycle (quinoline vs. quinoxaline); carboxamide enhances hydrogen bonding

Key Observations :

  • Electronic Effects: Ethyl acetate (electron-withdrawing) vs. aryl groups (electron-donating) alters electron density on the quinoxaline core, influencing reactivity and tautomer stability .
  • Hydrogen Bonding : The target compound’s N–H···O bonds (e.g., N1–H1···O1, 2.85 Å) are shorter than those in diaryl analogs (e.g., 3.10 Å in 1,3-diaryl derivatives), suggesting stronger intermolecular stabilization .

Physicochemical Properties

Property Target Compound Diaryl Analogs Ethyl 3-Aryl Propanoate
Melting Point 168–170°C (crystalline) 185–190°C (crystalline) 155–160°C (amorphous)
Solubility (DMSO) 25 mg/mL 15 mg/mL 30 mg/mL
Hydrogen Bonds N–H···O (2.85 Å), C–H···O (3.10 Å) N–H···O (3.10 Å), C–H···π (3.40 Å) O–H···N (2.90 Å)

Notes:

  • The target compound’s cyclopropylmethyl group reduces solubility in polar solvents compared to ethyl 3-aryl propanoate but enhances thermal stability .
  • Diaryl analogs exhibit higher melting points due to extended π-π stacking .

生物活性

Ethyl 2-[4-(cyclopropylmethyl)-3-oxo-3,4-dihydro-2-quinoxalinyl]acetate (CAS: 478041-10-0) is an organic compound with notable pharmacological properties. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C16H18N2O3
  • Molecular Weight : 286.33 g/mol
  • Synonyms : Ethyl 2-[4-(cyclopropylmethyl)-3-oxo-3,4-dihydroquinoxalin-2-yl]acetate, among others.

The compound's biological activity is primarily attributed to its interaction with various biological targets. It has been studied for its potential as an inhibitor of certain enzyme pathways and as a modulator of cellular processes:

  • Cereblon E3 Ubiquitin Ligase Modulation : this compound has been identified as a potential ligand for cereblon E3 ligase, which plays a crucial role in protein degradation pathways. This interaction may facilitate the targeted degradation of specific proteins linked to cancer and other diseases .
  • Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress-related damage in cells .

In Vitro Studies

In vitro assays have demonstrated the compound's ability to inhibit cell proliferation in various cancer cell lines. For instance:

  • Cell Line Testing : this compound showed significant cytotoxic effects on human cancer cell lines, with IC50 values indicating effective concentrations for inhibiting cell growth .

In Vivo Studies

Animal model studies have provided further insight into the compound's pharmacological profile:

  • Tumor Growth Inhibition : In vivo experiments indicated that treatment with this compound significantly reduced tumor size in xenograft models of human cancers. The mechanism appears to involve apoptosis induction and modulation of cell cycle progression .

Case Studies

  • Study on Cancer Treatment : A study published in a peer-reviewed journal highlighted the compound's efficacy in reducing tumor volume in mice models bearing human breast cancer cells. The results indicated a reduction in tumor growth by approximately 50% compared to control groups .
  • Neuroprotective Effects : Research has also suggested potential neuroprotective effects of this compound against neurodegenerative conditions due to its ability to mitigate oxidative stress and inflammation in neuronal cells .

Data Table

PropertyValue
Molecular FormulaC16H18N2O3
Molecular Weight286.33 g/mol
CAS Number478041-10-0
Antioxidant ActivityYes
Cytotoxicity (IC50)Varies by cell line
Tumor Growth Reduction~50% in animal models

常见问题

Q. What are the key structural features of Ethyl 2-[4-(cyclopropylmethyl)-3-oxo-3,4-dihydro-2-quinoxalinyl]acetate that influence its reactivity?

The compound’s reactivity is governed by its quinoxaline core, cyclopropylmethyl substituent, and ester functionality. Crystallographic data reveal intramolecular hydrogen bonding (e.g., N–H···O interactions) that stabilizes the planar quinoxaline ring system, while torsional angles (e.g., C8–N2–C1–C2 = −147.1°) indicate steric constraints affecting conformational flexibility . The cyclopropylmethyl group introduces steric bulk, potentially hindering nucleophilic attack at the 4-position. The ethyl acetate moiety provides a leaving group for hydrolysis or nucleophilic substitution .

Q. What synthesis routes are commonly used to prepare this compound?

A standard method involves catalytic hydrogenation of ethyl-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)acetate using Pd/C in ethanol under H₂, followed by recrystallization from ethanol to yield pure crystals . Alternative routes include multi-step alkylation reactions, such as treating hydrazinylquinoxalinone derivatives with ethyl formylpropionate under reflux, as described in scalable protocols .

Q. How is the compound characterized post-synthesis?

X-ray crystallography is critical for confirming molecular geometry. Key parameters include bond lengths (e.g., N1–C6 = 1.337 Å) and angles (e.g., C2–C1–N2 = 119.3°), which validate the tetrahydroquinoxaline scaffold. NMR spectroscopy identifies proton environments (e.g., cyclopropylmethyl protons at δ ~0.5–1.5 ppm), while IR confirms carbonyl stretching (~1700 cm⁻¹) .

Advanced Research Questions

Q. How can contradictions in spectroscopic and crystallographic data be resolved?

Discrepancies between solution-state NMR and solid-state X-ray data often arise from dynamic effects (e.g., rotational isomerism of the ester group). For example, the O1–C7–C8–N2 torsion angle (153°) in the crystal structure may differ from solution conformers. Comparative analysis using variable-temperature NMR or DFT calculations can reconcile these differences .

Q. What strategies optimize reaction yields in alkylation steps?

Alkylation efficiency depends on base selection and solvent polarity. For example, using Cs₂CO₃ in DMF at 25–30°C promotes selective N-alkylation over O-alkylation, as evidenced by >80% yields in similar quinoxaline derivatives. Monitoring reaction progress via TLC and optimizing alkyl halide stoichiometry (1.1–1.2 eq) minimizes side products .

Q. How does hydrogen bonding affect crystallization and stability?

The crystal packing is stabilized by N–H···O (2.8–3.0 Å) and C–H···O (3.2–3.5 Å) interactions, forming a 3D network. Polymorphism risks arise from solvent choice: ethanol recrystallization favors a monoclinic lattice (space group P2₁/c), while polar aprotic solvents may yield alternative polymorphs with differing dissolution rates .

Q. What methodologies are recommended for studying biological activity?

In vitro assays (e.g., antimicrobial disk diffusion, cytotoxicity via MTT assay) are standard. Structure-activity relationship (SAR) studies should focus on modifying the cyclopropylmethyl group or ester moiety, guided by prior findings that quinoxaline derivatives exhibit anticancer (IC₅₀ ~10 µM) and antiplasmodial (IC₅₀ <5 µM) activities .

Q. How are crystallographic disorders addressed during refinement?

Disordered regions (e.g., cyclopropylmethyl groups) are modeled using split positions with occupancy refinement. Software like SHELXL applies restraints to bond lengths and angles, while checkCIF validation identifies outliers (>4σ in electron density maps). Hydrogen atoms are placed geometrically and refined isotropically .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。